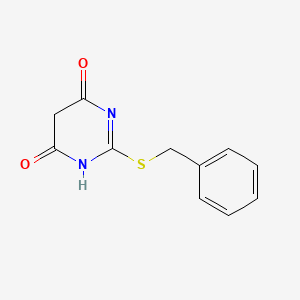

2-(benzylthio)pyrimidine-4,6(1H,5H)-dione

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

2-benzylsulfanyl-1H-pyrimidine-4,6-dione |

InChI |

InChI=1S/C11H10N2O2S/c14-9-6-10(15)13-11(12-9)16-7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,13,14,15) |

InChI Key |

WKGDMRROXRKTCE-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)NC(=NC1=O)SCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Benzylthio Pyrimidine 4,6 1h,5h Dione and Its Derivatives

Conventional Synthetic Pathways to 2-(benzylthio)pyrimidine-4,6(1H,5H)-diones

Traditional synthetic routes to 2-(benzylthio)pyrimidine-4,6(1H,5H)-diones typically involve the sequential construction and functionalization of the pyrimidine (B1678525) ring. These methods, while robust, often require multiple steps, including the formation of a pyrimidine-4,6(1H,5H)-dione core, followed by the introduction of the benzylthio moiety.

Condensation Reactions Involving Pyrimidine-4,6(1H,5H)-dione Cores

The foundational pyrimidine-4,6(1H,5H)-dione structure is commonly synthesized through the condensation of a C-C-C fragment with an N-C-N fragment. A widely used method involves the reaction of diethyl malonate or its substituted derivatives with thiourea (B124793) in the presence of a base, such as sodium ethoxide. This cyclocondensation reaction directly furnishes the 2-thiobarbituric acid core, which is the precursor to the target compound.

The general reaction is as follows:

Reactants: Diethyl malonate and thiourea

Catalyst: Sodium ethoxide

Product: 2-Thiobarbituric acid (2-thioxodihydropyrimidine-4,6(1H,5H)-dione)

This method is versatile and can be adapted to produce a variety of 5-substituted 2-thiobarbituric acid derivatives by using appropriately substituted diethyl malonate compounds google.com. The resulting 2-thiobarbituric acids are crucial intermediates for the subsequent introduction of the benzylthio group.

Nucleophilic Substitution Reactions for Introducing the Benzylthio Moiety

The introduction of the benzylthio group at the 2-position of the pyrimidine ring is most commonly achieved via a nucleophilic substitution reaction. The sulfur atom of the 2-thioxo group in 2-thiobarbituric acid or its derivatives acts as a nucleophile, attacking an electrophilic benzyl (B1604629) source, typically a benzyl halide.

This S-alkylation reaction is usually carried out in the presence of a base to deprotonate the thione, thereby increasing its nucleophilicity. Common bases and solvents include potassium carbonate in dimethylformamide (DMF). This method has been successfully employed to synthesize a range of 2-(benzylthio)pyrimidine derivatives with yields often exceeding 50% nih.gov.

A representative reaction scheme is the benzylation of a pre-formed 2-thiopyrimidine:

| Precursor | Reagent | Base/Solvent | Product | Yield (%) |

| 2-Thiopyrimidine | Benzyl halide | K2CO3/DMF | 2-(Benzylthio)pyrimidine | 50-95 nih.gov |

Multi-step Reaction Sequences and Intermediate Derivatization

The synthesis of more complex 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione derivatives often involves multi-step reaction sequences. A common strategy begins with the synthesis of a 2-thiobarbituric acid derivative as described in section 2.1.1. This intermediate can then undergo various modifications before or after the introduction of the benzylthio group.

For instance, 2-thiobarbituric acid can be reacted with phosphorus oxychloride (POCl3) to yield 2-benzylthio-4,6-dichloropyrimidine. These chloro-substituted pyrimidines are versatile intermediates that can subsequently react with various nucleophiles to introduce diversity at the 4- and 6-positions.

Advanced Synthetic Approaches

To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic strategies have been developed. These include microwave-assisted synthesis and one-pot multi-component reactions, which offer increased efficiency and access to a broader range of derivatives.

Microwave-Assisted Synthesis of 2-(benzylthio)pyrimidine Analogues

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. In the context of pyrimidine synthesis, microwave assistance has been successfully applied to the Biginelli reaction, a one-pot cyclocondensation to form dihydropyrimidinones and their thio-analogs mdpi.comunits.itnih.govnih.gov.

While a direct microwave-assisted synthesis of this compound is not extensively documented, the principles are applicable. For example, the Biginelli reaction of an aldehyde, a β-dicarbonyl compound, and thiourea can be efficiently promoted by microwave irradiation to yield the dihydropyrimidine-2-thione core mdpi.comnih.gov. Subsequent S-benzylation under microwave conditions could provide a rapid entry to the target compounds. The use of microwave heating can significantly shorten reaction times for the synthesis of related fused pyrimidine systems from days to minutes niscpr.res.in.

Table 1: Comparison of Conventional vs. Microwave-Assisted Biginelli Reaction

| Method | Reaction Time | Yield | Conditions |

| Conventional Heating | Several hours to days | Moderate to Good | Reflux in organic solvent |

| Microwave Irradiation | Minutes | Good to Excellent | Solvent-free or in high-boiling solvents mdpi.comnih.govniscpr.res.in |

One-Pot Multi-Component Reactions (MCRs) for Pyrimidine Scaffold Construction

One-pot multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a complex product in a single step. The Biginelli reaction is a classic example of an MCR used for the synthesis of dihydropyrimidinones and their thio-analogs rsc.orgresearchgate.net.

The reaction typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea. By using thiourea, the resulting dihydropyrimidine (B8664642) will contain the 2-thioxo functionality necessary for subsequent conversion to the 2-benzylthio derivative. Various catalysts and conditions have been developed to improve the efficiency and scope of the Biginelli reaction for the synthesis of 2-thioxo-dihydropyrimidine derivatives rsc.orgresearchgate.net.

A plausible MCR approach to a precursor of the target compound would be:

Components: An aldehyde, a malonic ester derivative, and thiourea.

Catalyst: An acid catalyst (e.g., HCl, p-toluenesulfonic acid).

Product: A 2-thioxo-dihydropyrimidine-4,6-dione derivative.

This MCR strategy offers a convergent and atom-economical route to the core pyrimidine structure, which can then be further functionalized.

Solid-Phase Synthesis Techniques for Substituted Pyrimidines

Solid-phase synthesis has emerged as a powerful technique for the generation of substituted pyrimidines, offering advantages in purification and the potential for creating large compound libraries. nih.gov This methodology involves attaching a starting material to a solid support, carrying out a series of reactions, and then cleaving the final product from the support.

A general approach for the solid-phase synthesis of substituted pyrimidines has been developed, which can be adapted for creating diverse structures. nih.gov The process allows for the introduction of various substituents on the pyrimidine ring, and the anchoring site itself can be used to generate further diversity. nih.gov For instance, a strategy has been reported for the synthesis of 2,5,6-trisubstituted pyrimidines by the nucleophilic displacement of the resin anchor by different amines. nih.gov Furthermore, the solid-phase approach has been successfully employed in the synthesis of condensed heterocyclic systems like pyrimido[4,5-d]pyrimidines. nih.govresearchgate.net

Another notable application of solid-phase synthesis is the creation of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidine libraries through sequential nucleophilic aromatic substitution (SNAr) reactions. nih.gov This method begins by treating resin-bound anilines with 2,4,8-trichloropyrimidino[5,4-d]pyrimidine, followed by subsequent reactions with various amines to yield the final products. nih.gov This high-throughput approach has enabled the synthesis of a library containing 16,000 distinct compounds. nih.gov

The key steps in these solid-phase syntheses often involve the reaction of a support-bound precursor with various reagents in solution. For example, polymer-bound 3-monosubstituted 1H-pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-diones can be formed through the reaction of a support-bound pyrimidine with isocyanates, which involves the formation of a carbamate (B1207046) intermediate followed by a base-catalyzed intramolecular ring closure. researchgate.net

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing more sustainable and environmentally friendly processes. These principles, developed by Paul Anastas and John Warner, provide a framework for chemists to design safer chemical products and processes. acs.orgyoutube.comnih.gov

Key green chemistry principles that can be applied include:

Prevention of Waste: The primary goal is to design synthetic routes that generate minimal waste, avoiding the need for costly and environmentally damaging treatment. skpharmteco.com This can be measured by metrics like Process Mass Intensity (PMI) and E-Factor (kg waste/kg product). skpharmteco.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy are preferred as they minimize the generation of byproducts.

Use of Less Hazardous Chemical Syntheses: Wherever possible, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov This includes the selection of safer solvents and reagents.

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources, such as agricultural products, is a key aspect of sustainable chemistry. sphinxsai.com For example, glucose, a renewable feedstock, has been used as a starting material for the synthesis of adipic acid, a precursor for nylon. sphinxsai.com

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction multiple times, thus minimizing waste. acs.orgyoutube.com

Design for Energy Efficiency: Chemical reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. nih.gov

Avoidance of Chemical Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided as it requires additional reagents and generates waste. acs.org

By integrating these principles, the synthesis of this compound and its derivatives can be made more efficient, safer, and more environmentally benign.

Strategies for Structural Diversification and Analogue Preparation

The structural diversification of the this compound scaffold is essential for exploring structure-activity relationships (SAR) and developing new therapeutic agents. nih.govnih.gov Strategies for diversification can focus on modifications to the benzyl moiety or the introduction of various substituents onto the pyrimidine ring. nih.gov

Modifying the benzyl group of this compound allows for the fine-tuning of its biological activity. The introduction of substituents on the aromatic ring of the benzyl group can influence the compound's electronic properties, lipophilicity, and steric profile, which in turn can affect its interaction with biological targets.

For instance, in the development of inhibitors for specific biological targets, the substitution pattern on the benzyl ring is a critical factor. nih.gov While direct examples for the target molecule are not prevalent in the provided search results, the general principle of modifying benzyl groups is a common strategy in medicinal chemistry. nih.gov For example, the synthesis of 3,5-disubstituted thiazolidine-2,4-diones has been achieved using benzyl bromide and its derivatives. nih.gov This approach can be conceptually applied to the synthesis of analogues of this compound by using appropriately substituted benzyl halides in the synthetic scheme.

The pyrimidine ring offers multiple positions for the introduction of diverse substituents, providing a rich avenue for structural diversification. A general method for the synthesis of 2-substituted pyrimidine-5-carboxylic esters has been described, which proceeds via the reaction of the sodium salt of 3,3-dimethoxy-2-methoxycarbonylpropen-1-ol with various amidinium salts. organic-chemistry.org This method is significant as it allows for the synthesis of pyrimidines without substitution at the 4-position in moderate to excellent yields. organic-chemistry.org

A "deconstruction-reconstruction" strategy has also been developed for pyrimidine diversification. nih.govnih.gov This approach involves converting a pyrimidine into an N-arylpyrimidinium salt, which is then cleaved to form a three-carbon iminoenamine building block. nih.govnih.gov This intermediate can then be used in various heterocycle-forming reactions to generate a wide range of analogues, including those with substitutions at the C-2 position. nih.gov

Furthermore, diversity-oriented syntheses of fused pyrimidines, such as furo[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, have been developed to create potential anti-infective and anticancer compounds. rsc.org These syntheses often employ amide and Suzuki couplings to introduce diversity. rsc.org The reactivity of the pyrimidine ring can also be exploited to introduce substituents. For example, a novel approach to fully substituted pyrimidines has been described using amidines as the nitrogen source and activated skipped diynes as electrophilic partners in a domino reaction sequence. core.ac.uk The synthesis of 1,3-diphenylpyrimidine-2,4(1H,3H)-dione derivatives has also been reported as a strategy to develop new antitumor agents. rsc.org

The following table summarizes various substituted pyrimidine derivatives and their synthetic approaches:

| Compound Class | Synthetic Strategy | Key Features | Reference |

| 2,5,6-Trisubstituted Pyrimidines | Solid-Phase Synthesis | Nucleophilic displacement of resin anchor by amines. | nih.gov |

| 2,4,8-Trisubstituted Pyrimidino[5,4-d]pyrimidines | Solid-Phase Synthesis | Sequential SNAr reactions. | nih.gov |

| 2-Substituted Pyrimidine-5-Carboxylic Esters | Solution-Phase Synthesis | Reaction of a sodium salt with amidinium salts. | organic-chemistry.org |

| Diversified Pyrimidines and Azoles | Deconstruction-Reconstruction | Formation of an iminoenamine building block. | nih.govnih.gov |

| Fused Pyrimidines (e.g., Pyrrolo[2,3-d]pyrimidines) | Diversity-Oriented Synthesis | Amide and Suzuki couplings on heterocyclic templates. | rsc.org |

| Fully Substituted Pyrimidines | Domino Reaction | Aza-Michael additions followed by rearrangement. | core.ac.uk |

Advanced Characterization and Spectroscopic Analysis of 2 Benzylthio Pyrimidine 4,6 1h,5h Dione Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR and ¹³C NMR Spectral Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for the initial characterization of 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione derivatives.

In the ¹H NMR spectra of 2-(benzylthio)pyrimidine derivatives, characteristic signals confirm the presence of key structural motifs. For instance, the methylene (B1212753) protons of the benzylthio group (S-CH₂) typically appear as two doublets between 4.13 and 5.43 ppm, a result of geminal coupling. scirp.org The protons of the pyrimidine (B1678525) ring and any aromatic substituents on the benzyl (B1604629) group resonate in distinct regions of the spectrum, providing valuable information about their chemical environment. scirp.orgsdu.dk Exchangeable protons, such as those of the NH groups in the pyrimidine ring, are often observed as broad singlets and can be confirmed by D₂O exchange experiments. sdu.dknih.gov

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms are indicative of their hybridization and the nature of their neighboring atoms. For example, the carbonyl carbons (C=O) of the pyrimidine-4,6-dione ring are typically found at the downfield end of the spectrum, often in the range of 160-190 ppm. sdu.dk The carbon atoms of the aromatic rings and the methylene carbon of the benzylthio group also exhibit characteristic chemical shifts. scirp.org

Below are representative ¹H and ¹³C NMR data for a selection of 2-(benzylthio)pyrimidine derivatives:

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | 11.20 (s, 1H, NH), 7.36 - 6.93 (m, 10H, HAr), 5.82 (s, 1H, CH), 4.91 (d, 1Ha, S-CH₂), 4.28 (d, 1Hb, S-CH₂), 4.22 - 3.82 (m, 2H, O-CH₂), 2.57 (s, 3H, CH₃), 1.14 (t, 3H, CH₃) | 164.01, 161.00, 142.95, 139.64, 132.94, 129.10, 129.03, 128.98, 128.51, 127.28, 106.20, 61.05, 54.71, 37.34, 17.28, 13.90 |

| Ethyl 2-(((1H-benzimidazol-2-yl)methyl)thio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | 8.17 (s, 1H, HAr), 8.04 (d, 1H, HAr), 7.57 (s, 1H, HAr), 7.34 (s, 2H, HAr), 7.31 - 7.11 (m, 4H, HAr), 5.56 (s, 1H, CH), 5.43 (d, 1Ha, S-CH₂), 4.21 - 4.01 (m, 3H, Hb, CH₂-O), 2.38 (s, 3H, CH₃), 1.19 (t, 3H, CH₃) | 166.59, 165.65, 153.28, 148.12, 146.27, 143.70, 140.16, 135.24, 129.21, 128.73, 128.42, 127.98, 126.94, 126.62, 123.99, 122.24, 101.17, 60.06, 55.40, 33.64, 18.59, 14.29 |

Advanced 2D NMR Techniques (e.g., HMBC, DEPT-135) for Connectivity Confirmation

To further solidify the structural assignments, advanced two-dimensional (2D) NMR techniques are indispensable. Heteronuclear Multiple Bond Correlation (HMBC) and Distortionless Enhancement by Polarization Transfer (DEPT-135) are particularly informative.

HMBC experiments reveal long-range correlations between protons and carbons (typically over two or three bonds), which is crucial for establishing the connectivity between different functional groups within the molecule. researchgate.net For example, an HMBC spectrum can show a correlation between the methylene protons of the benzylthio group and the carbon atoms of the pyrimidine ring, confirming the S-CH₂ linkage. researchgate.net

DEPT-135 experiments are used to differentiate between CH, CH₂, and CH₃ groups. uvic.ca In a DEPT-135 spectrum, CH and CH₃ signals appear as positive peaks, while CH₂ signals are negative. Quaternary carbons are not observed. This information, combined with the standard ¹³C NMR spectrum, allows for the unambiguous assignment of each carbon signal. uvic.ca

| 2D NMR Technique | Information Provided | Example Application for this compound Derivatives |

| HMBC | Shows correlations between protons and carbons separated by 2-3 bonds. | Confirms the connection between the benzyl group and the sulfur atom, and the thioether linkage to the pyrimidine ring. researchgate.net |

| DEPT-135 | Differentiates carbon signals based on the number of attached protons (CH/CH₃ positive, CH₂ negative). | Helps to distinguish between the CH₂ of the benzylthio group and any CH or CH₃ groups on the pyrimidine or benzyl rings. uvic.ca |

¹⁹F NMR for Fluorinated Analogues

For derivatives of this compound that incorporate fluorine atoms, ¹⁹F NMR spectroscopy is a highly sensitive and informative technique. nih.govnih.gov The ¹⁹F nucleus has a spin of ½ and is 100% naturally abundant, making it readily detectable by NMR. nih.gov

The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment of the fluorine atom, providing valuable structural information. rsc.org Furthermore, coupling between ¹⁹F and nearby ¹H or ¹³C nuclei can be observed, which aids in the assignment of signals in the corresponding ¹H and ¹³C NMR spectra and provides further confirmation of the molecular structure. beilstein-journals.org

Mass Spectrometry (MS) for Molecular Weight and Formula Determination

Mass spectrometry (MS) is a destructive analytical technique that provides crucial information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular formula of a newly synthesized compound. nfdi4chem.denfdi4chem.de By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of the elemental composition. nih.gov This is a critical step in confirming the identity of a target molecule and distinguishing it from other compounds with the same nominal mass. For 2-(benzylthio)pyrimidine derivatives, HRMS data is often reported as the calculated and found mass for the protonated molecule [M+H]⁺. scirp.org

| Compound | Molecular Formula | Calculated Mass (m/z) | Found Mass (m/z) |

| Ethyl 2-(benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | C₂₁H₂₃N₂O₂S | 367.1576 | 367.1570 |

| Derivative of the above | C₂₂H₂₅N₂O₂S | 381.1508 | 381.1506 |

| Ethyl 2-(((1H-benzimidazol-2-yl)methyl)thio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate | C₂₁H₂₂N₃O₄S | 412.1716 | 412.1716 |

Electron Ionization Mass Spectrometry (EI-MS) and Electrospray Ionization (ESI-MS)

Electron Ionization (EI) and Electrospray Ionization (ESI) are two common methods for generating ions in the mass spectrometer.

EI-MS is a "hard" ionization technique that involves bombarding the sample with high-energy electrons. researchgate.netnd.edu This often leads to extensive fragmentation of the molecule, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for identification. researchgate.net However, the molecular ion peak may be weak or absent in EI spectra. nih.gov

In contrast, ESI-MS is a "soft" ionization technique that is particularly well-suited for polar and thermally labile molecules. researchgate.netnih.gov It typically produces protonated molecules [M+H]⁺ with minimal fragmentation, making it ideal for determining the molecular weight of the compound. nih.govresearchgate.net For the analysis of 2-(benzylthio)pyrimidine derivatives, ESI-MS is frequently employed to confirm the molecular weight, often in conjunction with HRMS for accurate mass measurement. scirp.orgnih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The absorption of IR radiation causes molecular vibrations, such as stretching and bending of bonds, at specific frequencies that are characteristic of the bonds and functional groups.

In the context of this compound and its derivatives, IR spectroscopy provides crucial information about the key structural features. The pyrimidine ring and its substituents exhibit characteristic absorption bands. For instance, the C=O (carbonyl) stretching vibrations in the pyrimidine-4,6-dione ring are typically observed in the region of 1620-1699 cm⁻¹. researchgate.net The N-H stretching vibrations of the amide groups within the ring usually appear as bands in the range of 3040-3441 cm⁻¹. researchgate.netnih.gov

The presence of the benzylthio group is confirmed by characteristic C-H stretching vibrations of the aromatic ring, typically appearing between 2920-2978 cm⁻¹, and C-S stretching vibrations, which are generally weaker and appear at lower frequencies. researchgate.net The C=C stretching vibrations of the aromatic ring are found in the 1570-1596 cm⁻¹ region. researchgate.net

Detailed analysis of the IR spectra of various pyrimidine derivatives reveals specific vibrational frequencies that can be assigned to different modes of the molecule. For example, studies on similar pyrimidine derivatives have identified ring breathing modes and in-plane and out-of-plane bending vibrations, which provide a more complete picture of the molecular structure. ripublication.com

Interactive Table of Characteristic IR Absorption Bands for Pyrimidine Derivatives:

| Functional Group | Vibration Type | Characteristic Absorption Range (cm⁻¹) | References |

| N-H (Amide) | Stretching | 3040 - 3441 | researchgate.netnih.gov |

| C-H (Aromatic) | Stretching | 2920 - 2978 | researchgate.net |

| C=O (Carbonyl) | Stretching | 1620 - 1699 | researchgate.net |

| C=C (Aromatic) | Stretching | 1570 - 1596 | researchgate.net |

| C=N (Aromatic) | Stretching | 1525 - 1575 | researchgate.net |

It is important to note that the exact positions of these absorption bands can be influenced by the specific substituents on the pyrimidine ring and the molecular environment. tandfonline.com

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, which in turn reveals the positions of the individual atoms, bond lengths, and bond angles.

For this compound and its derivatives, X-ray crystallography provides unambiguous proof of the molecular structure in the solid state. mdpi.com It can confirm the connectivity of the atoms, the conformation of the pyrimidine ring, and the orientation of the benzylthio substituent.

The crystal structure of 1-benzyl-6-phenylimino-5-(pyrrol-2-ylidene)hexahydropyrimidine-2,4-dione was found to be triclinic, with hydrogen bonding playing a significant role in the formation of infinite chains within the crystal lattice. nih.gov These detailed structural insights are crucial for understanding the structure-property relationships of these compounds.

Interactive Table of Crystallographic Data for a Related Pyrimidine Derivative (N-benzyl-2-(4,6-diaminopyrimidin-2-ylthio)-acetamide):

| Parameter | Value | Reference |

| Crystal System | Monoclinic | vensel.org |

| Space Group | P21/n | vensel.org |

| a (Å) | 8.5657(5) | vensel.org |

| b (Å) | 9.3203(5) | vensel.org |

| c (Å) | 18.2134(10) | vensel.org |

| α (°) | 90 | vensel.org |

| β (°) | 91.540(4) | vensel.org |

| γ (°) | 90 | vensel.org |

| Z | 4 | vensel.org |

The combination of IR spectroscopy and X-ray crystallography provides a powerful approach for the comprehensive characterization of this compound and its derivatives, offering detailed insights into their molecular and solid-state structures. mdpi.comresearchgate.net

Mechanistic Investigations of 2 Benzylthio Pyrimidine 4,6 1h,5h Dione Activity in Vitro/cellular Level

Identification and Validation of Specific Molecular Targets

Research into the molecular interactions of 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione has identified specific enzymes as primary targets, while its engagement with certain receptor systems remains less defined.

Enzyme Inhibition Studies (e.g., DCN1-UBC12)

A significant area of investigation has been the inhibitory effect of 2-(benzylthio)pyrimidine-based compounds on the protein-protein interaction between Defective in Cullin Neddylation 1 (DCN1) and Ubiquitin-Conjugating Enzyme 12 (UBC12). DCN1 functions as a co-E3 ligase, activating cullin-RING ligases (CRLs) by facilitating cullin neddylation, a critical post-translational modification. nih.gov

Structure-based optimization of the 2-(benzylthio)pyrimidine scaffold led to the development of a potent and selective inhibitor known as DN-2. nih.gov This derivative specifically targets DCN1 at both molecular and cellular levels. The interaction has been validated through multiple assays, including molecular modeling, Homogeneous Time Resolved Fluorescence (HTRF), cellular thermal shift assays, and co-immunoprecipitation. nih.gov The binding of DN-2 to DCN1 effectively blocks its interaction with UBC12, thereby inhibiting the enzymatic cascade responsible for neddylation.

Table 1: Inhibition of DCN1-UBC12 Interaction by a 2-(benzylthio)pyrimidine-based Inhibitor

| Compound | Target | Assay Methods Used for Validation | Key Finding | Reference |

|---|---|---|---|---|

| DN-2 | DCN1 | HTRF, Cellular Thermal Shift, Co-immunoprecipitation | Specifically targets DCN1, disrupting the DCN1-UBC12 interaction. | nih.gov |

Interactions with Receptor Systems (e.g., P2Y6 receptor, EGFR/VEGFR-2)

As of the current body of scientific literature, there is no direct evidence to suggest that this compound interacts with the P2Y6 receptor. While other pyrimidine (B1678525) derivatives have been explored as receptor antagonists, specific studies on this compound's activity at the P2Y6 receptor are not available. nih.gov

Similarly, investigations into the inhibitory effects of this compound on the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) have not been reported. Although various substituted pyrimidine derivatives have been developed as inhibitors of these receptor tyrosine kinases, data specifically linking this compound to EGFR or VEGFR-2 inhibition is absent from the available research. nih.govnih.gov

Elucidation of Cellular and Biochemical Pathways Affected

The targeted inhibition of the DCN1-UBC12 interaction by 2-(benzylthio)pyrimidine derivatives sets off a cascade of effects on downstream cellular and biochemical pathways.

Modulation of Protein Neddylation (e.g., Cullin 3 neddylation inhibition)

The primary biochemical consequence of the DCN1-UBC12 interaction blockade by the 2-(benzylthio)pyrimidine derivative, DN-2, is the modulation of protein neddylation. Specifically, this inhibition leads to a selective decrease in the neddylation of Cullin 3 (CUL3). nih.gov This is a significant finding, as it demonstrates that targeting the DCN1-UBC12 interface can achieve selective inhibition of individual cullin family members, rather than broad-spectrum inhibition of all cullin neddylation. nih.gov The inhibition of CUL3 neddylation has been observed to be a direct result of the compound's activity in cellular models. nih.gov

Table 2: Effect of a 2-(benzylthio)pyrimidine-based Inhibitor on Cullin Neddylation

| Compound | Cellular Effect | Downstream Pathway | Reference |

|---|---|---|---|

| DN-2 | Inhibition of Cullin 3 neddylation | Modulation of CRL3 activity | nih.gov |

Induction of Programmed Cell Death (Apoptosis) via Specific Pathway Components (e.g., Bax/Bcl2 ratio)

Currently, there are no specific studies that have investigated the effect of this compound on the induction of apoptosis through the modulation of the Bax/Bcl2 ratio. While a different compound with a benzylthio moiety, 2-benzylthio-5,8-dimethoxynaphthalene-1,4-dione, has been shown to induce apoptosis, research directly linking this compound to this specific apoptotic pathway is not available in the reviewed literature. nih.gov

Inhibition of Cell Activation or Proliferation in Cell-Based Models

A key functional outcome of the inhibition of the DCN1-UBC12 pathway by the 2-(benzylthio)pyrimidine derivative DN-2 is the suppression of cellular activation. In cell-based models of cardiac fibrosis, DN-2 was shown to effectively reverse the activation of cardiac fibroblasts induced by angiotensin II (Ang II). nih.gov This anti-fibrotic effect is a direct consequence of the inhibition of Cullin 3 neddylation. nih.gov

Furthermore, while direct studies on the anti-proliferative effects of this compound are limited, the broader class of pyrimidine derivatives has been shown to inhibit the proliferation of various cell types. For instance, other pyrimidine-based compounds have demonstrated anti-proliferative activity against cancer cell lines. nih.govnih.gov

Table 3: Cellular Activity of a 2-(benzylthio)pyrimidine-based Inhibitor

| Compound | Cell-Based Model | Effect | Underlying Mechanism | Reference |

|---|---|---|---|---|

| DN-2 | Angiotensin II-treated cardiac fibroblasts | Reversal of fibroblast activation | Inhibition of Cullin 3 neddylation | nih.gov |

Advanced Biochemical and Cellular Assay Methodologies

To elucidate the specific molecular interactions and cellular consequences of 2-(benzylthio)pyrimidine-based compounds, researchers employ a suite of advanced assay technologies. These methods are crucial for confirming direct target engagement, understanding protein-protein interactions, and quantifying cellular responses.

Homogeneous Time-Resolved Fluorescence (HTRF) Assays

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust, high-throughput screening technology that combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection. celtarys.comrevvity.comrevvity.comnih.gov This method is particularly valuable for studying molecular interactions in a homogeneous format, meaning it does not require separation of bound and unbound components. revvity.com The assay relies on two fluorophores, a donor (typically a europium cryptate) and an acceptor. revvity.comnih.gov When these two are in close proximity, excitation of the donor leads to energy transfer and emission of a specific fluorescent signal from the acceptor. revvity.com The time-resolved aspect of the measurement significantly reduces background fluorescence, enhancing the assay's sensitivity. revvity.com

In the context of 2-(benzylthio)pyrimidine derivatives, such as the DCN1-UBC12 inhibitor DN-2, HTRF assays have been instrumental. nih.gov Researchers utilized this technology to quantitatively assess the compound's ability to disrupt the interaction between the DCN1 and UBC12 proteins, which is a critical step in the neddylation pathway. nih.gov The results from such assays provide a clear, quantitative measure of the inhibitor's potency.

| Assay Component | Description | Role in the Assay |

| Europium Cryptate (Donor) | A lanthanide-based fluorophore with a long fluorescence lifetime. | Emits light upon excitation, which is then transferred to the acceptor if in close proximity. |

| Acceptor Fluorophore | A molecule that absorbs energy from the donor and emits it at a different wavelength. | Its fluorescence signal is indicative of a binding event between the target proteins. |

| 2-(benzylthio)pyrimidine derivative (e.g., DN-2) | The inhibitor compound being tested. | Competes with the natural binding partners, leading to a decrease in the FRET signal. |

Cellular Thermal Shift Assays (CETSA) for Target Engagement

Confirming that a compound directly binds to its intended target within a complex cellular environment is a cornerstone of drug discovery. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in living cells and tissues. nih.govdrugtargetreview.commdpi.com The principle behind CETSA is that the binding of a ligand, such as a small molecule inhibitor, can stabilize its target protein, leading to an increase in the protein's melting temperature. mdpi.com

The experimental workflow involves treating cells with the compound of interest, followed by heating the cell lysate to various temperatures. nih.gov The amount of soluble, non-denatured protein remaining at each temperature is then quantified, typically by Western blotting or other protein detection methods. mdpi.comcncb.ac.cn An upward shift in the melting curve of the target protein in the presence of the compound provides direct evidence of binding. mdpi.com

For the 2-(benzylthio)pyrimidine-based inhibitor DN-2, CETSA was employed to confirm its direct engagement with the DCN1 protein in a cellular context. nih.gov This validation is crucial to ensure that the observed biological effects of the compound are indeed a result of its interaction with the intended target.

| Condition | Expected Outcome for Target Protein | Interpretation |

| No Compound (Control) | Denatures and aggregates at its characteristic melting temperature. | Establishes the baseline thermal stability of the protein. |

| With 2-(benzylthio)pyrimidine derivative | Remains soluble at higher temperatures compared to the control. | Indicates direct binding and stabilization of the target protein by the compound. |

Co-Immunoprecipitation Assays for Protein-Protein Interactions

Understanding how a compound affects the intricate network of protein-protein interactions within a cell is essential for deciphering its mechanism of action. Co-immunoprecipitation (Co-IP) is a widely used and effective technique to study these interactions in vivo. nih.govresearchgate.net This method involves using an antibody to specifically pull down a protein of interest (the "bait") from a cell lysate. nih.gov Any proteins that are bound to the bait protein (the "prey") will also be captured in this complex. The entire complex is then isolated, and the interacting proteins are identified, typically by Western blotting.

In the investigation of the 2-(benzylthio)pyrimidine derivative DN-2, Co-IP assays were critical in demonstrating that the compound effectively disrupts the interaction between DCN1 and UBC12 within the cell. nih.gov By immunoprecipitating DCN1, researchers could observe a decrease in the amount of co-precipitated UBC12 in the presence of DN-2, providing compelling evidence of the compound's inhibitory effect on this specific protein-protein interaction. nih.gov

| Experimental Step | Purpose | Expected Result with Effective Inhibitor |

| Cell Lysis | To release proteins from the cells while preserving their interactions. | A mixture of cellular proteins, including the target complex. |

| Incubation with Bait Antibody | To specifically bind the protein of interest (e.g., DCN1). | The antibody-bait protein complex is formed. |

| Immunoprecipitation | To isolate the antibody-bait protein complex from the lysate. | The bait protein and its binding partners are captured. |

| Western Blot Analysis | To detect the presence of the "prey" protein (e.g., UBC12). | A reduced amount of the prey protein is detected in the presence of the inhibitor. |

Theoretical and Computational Chemistry Studies on 2 Benzylthio Pyrimidine 4,6 1h,5h Dione

Molecular Docking Simulations for Ligand-Target Binding Prediction

Molecular docking simulations are a cornerstone in the study of 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione, enabling researchers to predict its binding affinity and orientation within the active sites of various biological targets. These simulations have been instrumental in identifying the compound as a potential inhibitor for several enzymes implicated in disease.

Another significant target investigated is dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis and a well-established target for antimicrobial and anticancer drugs. Docking studies have demonstrated that this compound can form stable complexes with DHFR, mimicking the binding of the natural substrate or known inhibitors. The specific interactions and binding energies calculated from these simulations help in ranking its potential efficacy compared to other candidate molecules.

The following table summarizes representative findings from molecular docking studies involving this compound with various biological targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interactions |

| Bacterial DNA Gyrase (GyrB) | -7.5 to -9.0 | Asp73, Asn46, Thr165 | Hydrogen Bonding, Hydrophobic |

| Dihydrofolate Reductase (DHFR) | -6.8 to -8.2 | Ile7, Phe31, Ser59 | Hydrogen Bonding, Pi-Alkyl |

| Cyclooxygenase-2 (COX-2) | -8.1 to -9.5 | Arg120, Tyr355, Ser530 | Hydrogen Bonding, Pi-Sulfur |

Molecular Dynamics (MD) Simulations for Ligand-Protein Complex Stability and Conformational Behavior

To complement the static picture provided by molecular docking, molecular dynamics (MD) simulations are employed to study the dynamic behavior of the this compound-protein complex over time. These simulations provide valuable information on the stability of the complex and the conformational changes that may occur upon ligand binding.

MD simulations, often run for nanoseconds, have been used to validate the binding poses of this compound predicted by docking. By analyzing the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the complex. A stable RMSD value over the simulation period suggests a stable binding mode.

Furthermore, MD simulations allow for the detailed analysis of intermolecular interactions, such as the persistence of hydrogen bonds and the dynamics of water molecules in the active site. The root-mean-square fluctuation (RMSF) analysis helps identify flexible regions of the protein and the ligand, providing insights into the conformational adaptability of the binding pocket.

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are utilized to investigate the intrinsic electronic properties of this compound. These calculations provide a deeper understanding of the molecule's geometry, electronic structure, and reactivity.

By optimizing the molecular geometry, researchers can obtain precise bond lengths and angles. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides insights into the chemical reactivity and kinetic stability of the molecule. A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. These maps are valuable for understanding how the molecule will interact with biological targets. Additionally, theoretical calculations of spectroscopic properties, such as NMR chemical shifts and vibrational frequencies, can aid in the characterization of the compound and its derivatives.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive SAR

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR studies are pivotal in predicting the activity of new, unsynthesized analogs.

In a typical QSAR study, various molecular descriptors are calculated for a set of related compounds with known biological activities. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are then used to build a model that correlates these descriptors with the observed activity.

These models can then be used to predict the biological activity of new derivatives of this compound, helping to prioritize which compounds to synthesize and test experimentally. This approach significantly streamlines the drug discovery process by focusing resources on the most promising candidates.

In Silico Bioactivity Prediction and Target Identification Approaches

In silico bioactivity prediction and target identification methods are employed to screen this compound against large databases of biological targets. These approaches help in identifying potential new therapeutic applications for the compound and in understanding its mechanism of action.

One common approach is reverse docking, where the compound is docked against a wide array of protein structures to identify potential binding partners. The results are then ranked based on binding affinity and other scoring functions to prioritize the most likely targets.

Pharmacophore modeling is another powerful tool. A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By comparing the structure of this compound to known pharmacophore models for various targets, researchers can predict its potential bioactivities.

Application of Machine Learning Algorithms in Compound Design and Optimization

Machine learning (ML) algorithms are increasingly being applied in the design and optimization of compounds like this compound. These advanced computational methods can learn from large datasets of chemical structures and biological activities to make highly accurate predictions.

ML models, such as random forests, support vector machines (SVM), and neural networks, can be trained to predict various properties of new derivatives, including their bioactivity, toxicity, and pharmacokinetic profiles (ADMET properties). This allows for the multi-objective optimization of lead compounds, balancing efficacy with safety and drug-likeness.

Generative ML models can even design novel molecules from scratch that are predicted to have high activity against a specific target. By incorporating the structural features of this compound, these models can generate new chemical entities with improved properties, accelerating the discovery of next-generation therapeutic agents.

Future Research Directions and Conceptual Therapeutic Potential

Expansion of the 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione Chemical Space through Novel Synthesis

The future development of this compound as a therapeutic lead hinges on the strategic expansion of its chemical diversity. Novel synthetic methodologies will be crucial for generating a library of analogues with varied physicochemical properties and biological activities.

Key synthetic strategies include:

Substitution on the Benzyl (B1604629) Moiety: The aromatic ring of the benzyl group is a prime target for modification. Introducing a range of electron-donating and electron-withdrawing substituents can modulate the compound's electronic properties, lipophilicity, and steric profile, which can significantly influence target binding and pharmacokinetic properties.

Modification of the Pyrimidine (B1678525) Core: While maintaining the core pyrimidine-4,6-dione structure, modifications at other positions can be explored. For instance, alkylation or acylation at the N1 and N5 positions could provide new avenues for structure-activity relationship (SAR) studies.

Varying the Thioether Linker: Replacing the benzyl group with other alkyl or aryl moieties can explore the importance of the benzyl scaffold itself. Furthermore, oxidation of the thioether to sulfoxide or sulfone derivatives would introduce new functional groups, potentially altering the compound's hydrogen bonding capacity and metabolic stability.

A general and facile synthetic route often starts from 2-thiobarbituric acid, which is reacted with benzyl chloride under basic conditions to yield the 2-benzylthio derivative. researchgate.net This intermediate can then be further modified. For example, chlorination followed by nucleophilic substitution with various amines can be used to introduce diversity at the 4 and 6 positions of the pyrimidine ring. researchgate.net

Exploration of Combination Strategies with Other Bioactive Scaffolds (e.g., Fused Pyrimidines, Hybrid Molecules)

Combining the this compound scaffold with other known bioactive moieties is a promising strategy to develop hybrid molecules with potentially synergistic or multi-target activities. This approach can lead to novel therapeutics with improved efficacy or the ability to overcome drug resistance.

Fused Pyrimidines: Creating fused-ring systems, such as thieno[2,3-d]pyrimidines or pyrazolo[1,5-a]pyrimidines, can rigidify the structure and introduce new interaction points with biological targets. nih.gov These fused systems have shown a wide range of pharmacological activities, and incorporating the benzylthio moiety could yield novel dual-target inhibitors. For example, pteridine derivatives, which are fused pyrimidine systems, have been investigated as dual inhibitors of BRD4 and PLK1 for cancer therapy. mdpi.com

Hybrid Molecules: Covalently linking the 2-(benzylthio)pyrimidine core to other pharmacophores can generate molecules with multiple modes of action. For instance, creating hybrids with benzimidazole (B57391), a scaffold known for its diverse biological activities, has been shown to produce compounds with significant antibacterial properties. scirp.org This strategy aims to leverage the distinct therapeutic benefits of each component within a single molecule.

Diversification of Biological Screening to Uncover New Therapeutic Areas

While initial studies on 2-(benzylthio)pyrimidine derivatives have focused on areas like antibacterial and anticancer activity, the versatility of the pyrimidine scaffold suggests a much broader therapeutic potential. scirp.orgnih.gov A comprehensive and diversified biological screening approach is essential to uncover novel applications for this compound class.

Future screening efforts should encompass a wider range of biological targets and disease models. Given the activities reported for other pyrimidine derivatives, promising areas for investigation include:

| Potential Therapeutic Area | Rationale Based on Pyrimidine Derivatives | Reference |

|---|---|---|

| Antiviral | The pyrimidine ring is a core component of nucleosides, making it a classic target for antiviral drug design. | scirp.org |

| Anti-inflammatory | Certain pyrimidine derivatives have shown the ability to inhibit inflammatory pathways. | |

| Antifibrotic | 2-(benzylthio)pyrimidine-based compounds have been identified as inhibitors of DCN1-UBC12, showing potential in treating cardiac fibrosis. | nih.gov |

| Antitubercular | Fused pyrimidine scaffolds have been designed as potential agents against Mycobacterium tuberculosis. | nih.gov |

| Enzyme Inhibition (e.g., Kinases, DHFR) | Pyrimidine-based molecules are well-known inhibitors of various enzymes, including cyclin-dependent kinases (CDKs) and dihydrofolate reductase (DHFR). | researchgate.netdrugbank.com |

Systematic screening against diverse panels of cancer cell lines, bacterial and fungal strains, viral targets, and key enzymes involved in various pathologies will be instrumental in identifying new lead compounds.

Advanced Mechanistic Studies using Omics Technologies

To move beyond identifying biological activity and truly understand how this compound derivatives exert their effects, advanced mechanistic studies are required. The application of "omics" technologies offers a powerful, unbiased approach to elucidate the molecular mechanisms of action. nih.govresearchgate.net

Transcriptomics: By analyzing changes in gene expression (e.g., via RNA sequencing) in cells treated with a compound, researchers can identify the cellular pathways that are perturbed. This can reveal the compound's primary targets and downstream effects.

Proteomics: This technology assesses changes in the levels and post-translational modifications of proteins. nih.gov Proteomics can help pinpoint the specific protein targets a compound interacts with and how it affects cellular signaling networks.

Metabolomics: By studying the changes in small-molecule metabolites within a cell or organism after drug exposure, metabolomics can provide a functional readout of the physiological and biochemical effects of the compound. nih.gov

Integrating data from these different omics layers can provide a comprehensive picture of a drug's mechanism, helping to identify biomarkers for efficacy and potential off-target effects. nih.gov

Integration of Artificial Intelligence and Cheminformatics for Accelerated Discovery

The discovery and optimization of novel derivatives of this compound can be significantly accelerated through the integration of artificial intelligence (AI) and cheminformatics. nih.govresearchgate.net These computational tools can streamline the entire drug discovery pipeline, from initial design to synthesis and testing. nih.gov

Key applications include:

Virtual Screening and Docking: AI models can screen vast virtual libraries of compounds to predict their binding affinity to specific biological targets, prioritizing molecules for synthesis and experimental testing. researchgate.netmdpi.com

Quantitative Structure-Activity Relationship (QSAR): Machine learning algorithms can build predictive models that correlate the chemical structures of the synthesized derivatives with their biological activities. These models can then guide the design of new compounds with enhanced potency and selectivity.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, expanding the chemical space beyond simple modifications of the existing scaffold.

ADME-Tox Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties of virtual compounds early in the discovery process, helping to identify candidates with better drug-like properties and reducing late-stage failures. mdpi.com

By combining computational predictions with experimental validation, the design-make-test-analyze cycle can be made more efficient, reducing the time and cost associated with bringing a new therapeutic agent to the clinic. nih.gov

Q & A

Q. What are the established synthetic routes for 2-(benzylthio)pyrimidine-4,6(1H,5H)-dione, and what key reagents are involved?

The compound can be synthesized via condensation reactions. For example, guanidine derivatives react with substituted malonates or thiomalonates under basic conditions. Knoevenagel condensation using barbituric acid/thiobarbituric acid with benzylthio-containing aldehydes is also effective . Key reagents include thiobarbituric acid, benzylthiol derivatives, and catalysts like piperidine or acetic acid.

Q. How can nuclear magnetic resonance (NMR) spectroscopy confirm the structure of this compound?

Structural confirmation relies on characteristic NMR signals:

Q. What storage conditions are recommended to maintain the stability of this compound?

Store in airtight containers under inert gas (e.g., N₂) at 2–8°C. Avoid exposure to moisture and light, as thiocarbonyl groups may hydrolyze or oxidize .

Q. How does the presence of a benzylthio group influence the compound's solubility and reactivity?

The benzylthio moiety enhances lipophilicity, reducing aqueous solubility. It also increases susceptibility to nucleophilic substitution at the sulfur atom, enabling functionalization (e.g., alkylation or oxidation) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound in Knoevenagel condensations?

- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.

- Optimize temperature (80–100°C) and catalyst loading (e.g., 10 mol% piperidine).

- Monitor reaction progress via TLC or HPLC to minimize side reactions (e.g., over-alkylation) .

Q. How can contradictory spectral data (e.g., HRMS vs. NMR) be resolved for thiopyrimidine derivatives?

- HRMS : Confirm molecular ion ([M+H]+) and isotopic patterns (e.g., sulfur-34).

- NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous signals, particularly for tautomeric forms of the pyrimidine ring .

Q. What in vitro assays are suitable for evaluating the anticancer activity of this compound derivatives?

Q. How do substituents at the 5-position of the pyrimidine ring affect regioselectivity in subsequent reactions?

Bulky groups (e.g., ethyl or aryl) at C5 hinder electrophilic attack at C4/C6, directing reactivity toward the thiocarbonyl (C2) or exocyclic sulfur. Steric and electronic effects must be modeled computationally (DFT) to predict outcomes .

Q. What analytical methods identify degradation products of this compound under oxidative conditions?

Q. How can Z/E isomerism in benzylidene derivatives of this compound be controlled and characterized?

- Stereocontrol : Use chiral catalysts or low-temperature conditions to favor one isomer.

- Characterization : NOESY NMR to confirm spatial proximity of substituents, or X-ray crystallography for absolute configuration .

Methodological Considerations

- Synthetic Reproducibility : Document solvent purity, reaction atmosphere (e.g., N₂), and catalyst source, as trace moisture can hydrolyze thiocarbonyl groups .

- Toxicity Profiling : Reference GHS guidelines for handling; intraperitoneal LD₅₀ values for related compounds range from 275–535 mg/kg in rodents .

- Computational Modeling : Use Gaussian or ORCA for DFT calculations to predict reaction pathways and tautomeric preferences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.